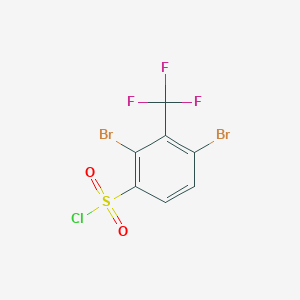

2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride

Description

2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride featuring two bromine substituents and a trifluoromethyl group on the benzene ring. This compound is structurally complex due to the combination of electron-withdrawing groups (Br and CF₃), which influence its reactivity and physical properties. Sulfonyl chlorides are widely used in organic synthesis as activating agents or intermediates, particularly in nucleophilic substitution reactions.

Properties

Molecular Formula |

C7H2Br2ClF3O2S |

|---|---|

Molecular Weight |

402.41 g/mol |

IUPAC Name |

2,4-dibromo-3-(trifluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H2Br2ClF3O2S/c8-3-1-2-4(16(10,14)15)6(9)5(3)7(11,12)13/h1-2H |

InChI Key |

HYGRAMGVVQIGSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride typically involves the bromination of 3-trifluoromethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in these reactions, often in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Organic Synthesis

This compound is extensively used as a reagent in organic chemistry for the preparation of sulfonamides and sulfonate derivatives. Its electrophilic nature allows it to participate in various substitution reactions, leading to the formation of complex organic molecules.

Medicinal Chemistry

2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride has shown potential in the development of pharmaceutical intermediates. It is utilized in synthesizing active pharmaceutical ingredients (APIs) due to its ability to introduce sulfonyl groups into bioactive molecules.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, studies reported that certain synthesized derivatives showed minimum inhibitory concentrations (MICs) against Escherichia coli and Candida albicans as low as 5 µg/mL, indicating promising antimicrobial activity.

Agrochemical Development

The compound also finds applications in the agrochemical industry for the synthesis of herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and selectivity of agrochemical formulations.

Comparative Analysis of Related Compounds

A comparative analysis highlights how 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride differs from related compounds in terms of reactivity and application potential.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | Lacks second bromine; lower reactivity | Moderate antibacterial activity |

| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | Different positional isomerism; varied uses | Limited biological applications |

| 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | Nitro group present; enhanced reactivity | Significant anticancer activity against cell lines |

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in various chemical reactions. The bromine atoms and trifluoromethyl group further enhance its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Trifluoromethanesulfonyl Chloride ()

- Molecular Formula : CClF₃O₂S

- Key Features: A non-aromatic sulfonyl chloride with a trifluoromethyl group directly bonded to the sulfur atom.

- Comparison: Lacks aromaticity and bromine substituents, resulting in a simpler structure and lower molecular weight (168.52 g/mol vs. ~370–400 g/mol estimated for the target compound).

(b) 3-Chloro-5-(trifluoromethyl)benzoyl Chloride ()

- Molecular Formula : C₈H₃ClF₃O (benzoyl chloride derivative).

- Key Features : An aromatic benzoyl chloride with a chloro and trifluoromethyl substituent.

- Comparison :

- Functional Group Difference: Benzoyl chloride (COCl) vs. benzenesulfonyl chloride (SO₂Cl). Benzoyl chlorides are typically used in Friedel-Crafts acylations, whereas sulfonyl chlorides participate in sulfonamide or sulfonate ester formations.

- Substituent Variation: Chlorine (in ’s compound) vs. bromine (in the target). Bromine’s larger atomic radius may increase steric effects and alter reaction kinetics .

Physical Properties

Biological Activity

2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride features a sulfonyl chloride functional group attached to a dibrominated and trifluoromethyl-substituted benzene ring. The presence of halogen atoms (bromine and fluorine) significantly influences its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets through the sulfonyl chloride moiety, which can undergo nucleophilic substitution reactions. This property allows it to modify proteins and other biomolecules, potentially leading to inhibition of specific pathways involved in diseases such as cancer and inflammatory conditions.

Biological Activity Overview

Research indicates that 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride exhibits several biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For instance, arylsulphonamide derivatives have demonstrated significant activity against perforin-mediated lysis in immune cells, suggesting a potential role in modulating immune responses against tumors .

- Anti-inflammatory Effects : Compounds that share structural similarities with 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride have been reported to reduce inflammatory markers in models of inflammatory bowel disease (IBD). These compounds were effective at inhibiting cytokine expression and neutrophil infiltration .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of electron-withdrawing groups, such as trifluoromethyl or bromine, enhances the inhibitory potency of sulfonamide derivatives. For example, modifications at the para-position of the phenolic ring have shown increased potency for inhibiting serotonin uptake .

| Substituent | Biological Activity | Effect on Potency |

|---|---|---|

| Trifluoromethyl | Increased serotonin uptake inhibition | +6-fold compared to non-fluorinated analog |

| Bromine | Enhanced antitumor activity | Significant improvement in cell viability assays |

Case Studies

- Antitumor Efficacy : A study involving the use of sulfonamide derivatives indicated that compounds structurally related to 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride exhibited potent antitumor effects in vitro against various cancer cell lines. The mechanism was linked to the inhibition of critical signaling pathways involved in cell proliferation and survival .

- Inflammation Models : In vivo studies using animal models of IBD demonstrated that compounds with similar structures could significantly ameliorate disease symptoms by reducing colon inflammation markers and improving overall health indicators such as weight recovery .

Q & A

Basic: What are the critical considerations for synthesizing 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride?

Answer:

Synthesis requires careful control of reaction conditions due to the compound’s halogen-rich and electron-withdrawing substituents. Key factors include:

- Temperature and Pressure: Similar trifluoromethylbenzoyl chlorides (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) are synthesized at 65–67°C under reduced pressure (12 mm Hg), suggesting analogous protocols may apply .

- Reagent Stoichiometry: Bromination steps must balance reactivity and selectivity to avoid over-substitution.

- Purification: Fractional distillation or recrystallization (using solvents like hexane/dichloromethane mixtures) is recommended, as seen in trifluoromethylbenzylamine derivatives .

Advanced: How can computational methods resolve contradictions in reported reactivity data for sulfonyl chlorides?

Answer:

Data discrepancies often arise from methodological differences, such as:

- Receptor-Response Models: Studies using single-receptor assays (e.g., bioelectronic nose setups) may yield different chemical feature clusters compared to multi-receptor agonistic profiling. Cross-validating with hybrid models (combining wet-lab and computational data) improves reliability .

- Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) can predict electrophilic reactivity at sulfonyl centers by analyzing charge distribution and Fukui indices. Compare results with experimental kinetic data (e.g., hydrolysis rates) to validate models.

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- Mass Spectrometry (MS): Electron ionization (EI-MS) reliably fragments sulfonyl chlorides, with patterns comparable to NIST’s 4-Fluoro-3-(trifluoromethyl)benzoyl chloride data (m/z peaks for [M-Cl]+ and CF3 group losses) .

- NMR Spectroscopy: NMR identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm), while NMR resolves bromine-induced deshielding in aromatic protons.

- Elemental Analysis: Confirm Br/F ratios via combustion analysis or X-ray fluorescence.

Advanced: How do steric and electronic effects influence nucleophilic substitution at the sulfonyl chloride group?

Answer:

- Steric Hindrance: Bulky substituents (e.g., 2,4-dibromo groups) slow SN2 reactions. Kinetic studies using competing nucleophiles (e.g., aniline vs. thiophenol) quantify steric contributions.

- Electronic Effects: Electron-withdrawing trifluoromethyl groups enhance electrophilicity. Compare Hammett σ values for substituents (e.g., σ-CF3 ≈ 0.43) to predict reactivity trends .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage: Keep in moisture-free, airtight containers at ≤4°C to prevent hydrolysis.

- Personal Protective Equipment (PPE): Use acid-resistant gloves and goggles. Avoid ignition sources (P210 code) due to potential decomposition gases .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced: How to design experiments to study hydrolytic stability under varying pH?

Answer:

- Buffer Systems: Use pH 2–12 buffers (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for alkaline).

- Kinetic Monitoring: Track hydrolysis via conductivity (Cl⁻ release) or HPLC (parent compound depletion). Activation energy (E) calculations from Arrhenius plots reveal pH-dependent mechanisms.

- Isotope Effects: Compare -labeled vs. unlabeled H2O to distinguish associative vs. dissociative pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.